Napyradiomycin B3

Description

This compound has been reported in Streptomyces with data available.

Properties

CAS No. |

103106-22-5 |

|---|---|

Molecular Formula |

C25H29BrCl2O5 |

Molecular Weight |

560.3 g/mol |

IUPAC Name |

(3R,4aR,10aS)-10a-[[(1R,3S)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |

InChI |

InChI=1S/C25H29BrCl2O5/c1-12-6-7-17(26)22(2,3)15(12)10-25-20(31)14-8-13(29)9-16(30)19(14)21(32)24(25,28)11-18(27)23(4,5)33-25/h8-9,15,17-18,29-30H,1,6-7,10-11H2,2-5H3/t15-,17+,18-,24+,25+/m1/s1 |

InChI Key |

PVEFIGXLPBGZAX-RVRKADHMSA-N |

Isomeric SMILES |

CC1([C@H](CCC(=C)[C@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)Br)C |

Canonical SMILES |

CC1(C(CCC(=C)C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

Napyradiomycin B3: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of napyradiomycin B3, a halogenated meroterpenoid natural product. It covers the discovery of this compound from Streptomyces species, detailed methodologies for its isolation and purification, and a summary of its biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Discovery and Producing Organisms

This compound is a member of the napyradiomycin class of antibiotics, which were first discovered in 1986 from cultures of Chainia rubra.[1] Since then, various napyradiomycin analogues, including B3, have been isolated from different strains of Streptomyces, many of which are of marine origin.[1][2] For instance, this compound has been isolated from the culture broth of the marine-derived actinomycete strain SCSIO 10428, which was identified as a Streptomyces species.[3][4] Another source is the marine-derived Streptomyces sp. strain CA-271078.[5][6] These discoveries highlight marine actinomycetes as a promising source for novel bioactive compounds.

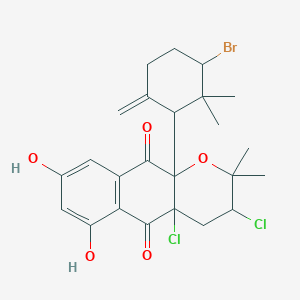

Napyradiomycins are characterized by a semi-naphthoquinone core, a prenyl unit that typically cyclizes to form a tetrahydropyran ring, and a monoterpenoid substituent.[3] The chemical structure of this compound is C25H29BrCl2O5, with a molecular weight of 560.31 g/mol .[7][8]

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Streptomyces fermentation broth involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on published methods.

Fermentation and Extraction

-

Fermentation: The producing Streptomyces strain (e.g., SCSIO 10428) is cultured in a suitable liquid medium on a large scale (e.g., 20 L).[3] The fermentation is carried out under optimal conditions for the production of secondary metabolites.

-

Extraction: The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate (EtOAc), to separate the organic compounds from the aqueous medium.[3]

Chromatographic Purification

The crude EtOAc extract is then subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Chromatography: The initial separation is often performed on a silica gel column using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system.

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol or a similar solvent.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC (RP-HPLC) to yield pure this compound.

The structure of the isolated compound is then confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[5][9]

Biological Activity and Data

This compound has demonstrated significant biological activity, particularly antibacterial and cytotoxic effects.

Antibacterial Activity

This compound exhibits potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3] In a study by Wu et al. (2013), it showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 0.5 µg/mL against several Staphylococcus and Bacillus strains.[3]

Cytotoxic Activity

This compound has also been shown to possess moderate to significant cytotoxicity against various human cancer cell lines. For instance, it has been evaluated against the HCT-116 colon carcinoma cell line and has shown inhibitory effects.[1][2] Research has indicated that some napyradiomycins induce apoptosis in cancer cells.[1]

Quantitative Data Summary

| Compound | Biological Activity | Test Organism/Cell Line | Measurement | Value | Reference |

| This compound | Antibacterial | Staphylococcus aureus ATCC 29213 | MIC | 0.25-0.5 µg/mL | [3] |

| Antibacterial | Bacillus subtilis SCSIO BS01 | MIC | 0.25-0.5 µg/mL | [3] | |

| Antibacterial | Bacillus thuringiensis SCSIO BT01 | MIC | 0.25-0.5 µg/mL | [3] | |

| Cytotoxicity | SF-268 (CNS cancer) | IC50 | < 20 µM | [3][4] | |

| Cytotoxicity | MCF-7 (Breast cancer) | IC50 | < 20 µM | [3][4] | |

| Cytotoxicity | NCI-H460 (Large cell lung cancer) | IC50 | < 20 µM | [3][4] | |

| Cytotoxicity | HepG-2 (Liver cancer) | IC50 | < 20 µM | [3][4] |

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Action

Caption: Proposed apoptotic induction by this compound in cancer cells.

References

- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | C25H29BrCl2O5 | CID 76321117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Absolute Configuration of Napyradiomycin B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin B3 is a member of the napyradiomycin family of meroterpenoids, a class of natural products that have garnered significant interest due to their complex structures and potent biological activities, including antibacterial and cytotoxic properties.[1] A thorough understanding of the absolute stereochemistry of these molecules is critical for structure-activity relationship (SAR) studies, target identification, and the development of synthetic analogues with improved therapeutic potential. This technical guide provides an in-depth overview of the determination of the absolute configuration of this compound, detailing the experimental methodologies that were pivotal in its elucidation.

The definitive absolute configuration of this compound has been established as (3R,4aR,10aS)-10a-[[(1R,3S)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione.[2][3] This was determined by correlation with the absolute structure of the closely related analogue, napyradiomycin B4, which was elucidated through single-crystal X-ray crystallography.[4][5] This guide will detail the key experimental techniques used in the isolation, characterization, and stereochemical assignment of this important class of natural products.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C25H29BrCl2O5 | [2] |

| Molecular Weight | 560.31 g/mol | [2] |

| IUPAC Name | (3R,4aR,10aS)-10a-[[(1R,3S)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | [2] |

| InChIKey | PVEFIGXLPBGZAX-RVRKADHMSA-N | |

| SMILES | C=C1CC--INVALID-LINK--(C)O2)Cl)Cl)O)O">C@@HBr | |

| Biological Activity | Antibacterial, particularly against Gram-positive bacteria. | [6][7] |

Experimental Protocols

The determination of the absolute configuration of this compound was not a direct analysis of the compound itself but rather a logical deduction based on the crystallographic analysis of a congener, napyradiomycin B4, and supported by biosynthetic and chemoenzymatic synthesis studies of the napyradiomycin family.

Isolation and Purification of this compound

This compound is typically isolated from the fermentation broth of marine-derived Streptomyces species.[6][8] The general workflow for its isolation is as follows:

-

Fermentation: The producing strain, such as Streptomyces sp. SCSIO 10428, is cultured in a suitable liquid medium to promote the production of secondary metabolites.[8]

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble metabolites, including this compound.[8]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This often involves:

Structural Elucidation by Spectroscopic Methods

The planar structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the molecule.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, HMBC) are employed to establish the carbon skeleton and the connectivity of protons and carbons.[8]

Determination of Absolute Configuration via X-ray Crystallography of Napyradiomycin B4

The pivotal experiment in determining the absolute stereochemistry of the napyradiomycin B series was the single-crystal X-ray diffraction analysis of napyradiomycin B4.[4][5]

-

Crystallization: Single crystals of napyradiomycin B4 suitable for X-ray diffraction were obtained. The specific crystallization conditions (e.g., solvent system, temperature) are crucial for growing high-quality crystals.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, including the absolute configuration.[12]

The absolute structure of napyradiomycin B4 was determined to have an R configuration at the C(4a) position. By biosynthetic analogy, it was inferred that other napyradiomycins, including this compound, possess the same stereochemistry at this corresponding center.[4][5]

Chemoenzymatic Synthesis for Stereochemical Confirmation

The stereochemical assignments in the napyradiomycin family are further supported by total enzyme syntheses.[2][5] These elegant studies have not only elucidated the biosynthetic pathway but also demonstrated the stereospecificity of the enzymes involved.

-

Enzyme Identification and Expression: The genes encoding the biosynthetic enzymes (prenyltransferases and vanadium-dependent haloperoxidases) are identified from the napyradiomycin biosynthetic gene cluster and expressed in a suitable host.[5]

-

In Vitro Reconstitution: The purified enzymes are used in a one-pot reaction with the necessary substrates (e.g., 1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, geranyl pyrophosphate) to produce napyradiomycins.[5]

-

Stereochemical Analysis: The stereochemistry of the enzymatically synthesized products is determined and compared to the naturally isolated compounds, confirming the absolute configurations established by other methods. The enzymatic reactions are highly stereospecific, establishing multiple stereocenters in a controlled manner.[5]

Mandatory Visualization

Caption: Workflow for determining this compound's absolute configuration.

Conclusion

References

- 1. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C25H29BrCl2O5 | CID 76321117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEW ANTIBIOTIC NAPYRADIOMYCINS A2 AND B4 AND STEREOCHEMISTRY OF NAPYRADIOMYCINS [jstage.jst.go.jp]

- 7. DSpace [digital.library.adelaide.edu.au]

- 8. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Napyradiomycin B4 Suppresses RANKL-Induced Osteoclastogenesis and Prevents Alveolar Bone Destruction in Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Napyradiomycin B3 Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biosynthetic pathway of napyradiomycin B3, a member of the napyradiomycin family of meroterpenoid antibiotics. These compounds, isolated from Streptomyces species, exhibit significant antibacterial and cytotoxic activities, making their biosynthetic machinery a subject of intense research for potential applications in drug discovery and development. This document details the enzymatic cascade, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the core processes.

The Napyradiomycin Biosynthetic Gene Cluster and Core Precursors

The biosynthesis of napyradiomycins is orchestrated by a dedicated gene cluster (nap), first identified in Streptomyces sp. CNQ-525. The pathway commences with three fundamental precursors:

-

1,3,6,8-tetrahydroxynaphthalene (THN) : A polyketide-derived aromatic core.

-

Geranyl pyrophosphate (GPP) : A C10 isoprenoid unit derived from the mevalonate pathway.

-

Dimethylallyl pyrophosphate (DMAPP) : A C5 isoprenoid unit, also from the mevalonate pathway.

The Enzymatic Cascade of Napyradiomycin Biosynthesis

The construction of the complex napyradiomycin scaffold is a remarkably streamlined process involving five key enzymes: two aromatic prenyltransferases and three vanadium-dependent haloperoxidases (VHPOs). The chemoenzymatic synthesis of napyradiomycins A1 and B1 has been successfully demonstrated, illustrating the efficiency of this enzymatic pathway.[1][2][3][4] The biosynthesis of the B series, including this compound, follows this core pathway with variations in the final tailoring steps.

The sequential enzymatic reactions are as follows:

-

Geranylation of THN : The aromatic prenyltransferase NapT9 catalyzes the initial prenylation step, attaching a geranyl moiety from GPP to the THN core.[1][3] This reaction is dependent on the presence of Mg²⁺.[1]

-

Oxidative Chlorination : The vanadium-dependent haloperoxidase NapH1 then catalyzes the monochlorination of the geranylated THN intermediate.[1]

-

DMAPP Prenylation : A second prenylation event is carried out by the aromatic prenyltransferase NapT8 , which attaches a dimethylallyl group from DMAPP.

-

α-Hydroxyketone Rearrangement : The vanadium-dependent haloperoxidase NapH3 facilitates an α-hydroxyketone rearrangement.

-

Second Action of NapH1 : NapH1 exhibits dual functionality, catalyzing an etherification reaction at a later stage of the pathway.[1][2][3][4]

-

Chloronium-Induced Cyclization : The final key step is a unique chloronium-induced terpenoid cyclization catalyzed by the vanadium-dependent haloperoxidase NapH4 . This reaction establishes two stereocenters and a new carbon-carbon bond, leading to the characteristic cyclohexane ring of the B-series napyradiomycins.[1][2][3][4]

Quantitative Data

Chemoenzymatic Synthesis of Napyradiomycins

A one-pot chemoenzymatic synthesis has been developed to produce napyradiomycins A1 and B1, demonstrating the potential for scalable production of these complex molecules. The reaction conditions and yields are summarized below.

| Parameter | Value | Reference |

| Starting Material | 1,3,6,8-tetrahydroxynaphthalene (THN) | [1] |

| Amount of Starting Material | 9.6 mg | |

| Organic Pyrophosphates | 1.1 mol equiv | [1] |

| Biological Catalysts (Enzymes) | 0.2–1 mol % | [1] |

| Reaction Time | 24 hours | [1] |

| Isolated Yield of Napyradiomycin A1 | 5.4 mg (22%) | |

| Isolated Yield of Napyradiomycin B1 | 4.6 mg (18%) |

Enzyme Kinetic Parameters

Kinetic data for the vanadium-dependent haloperoxidase NapH1 has been determined, providing insights into its catalytic efficiency.

| Enzyme | Substrate | Km | Vmax | Reference |

| NapH1 | Hydrogen Peroxide | 1.2 ± 0.4 µM | 3.9 ± 0.2 µmol/min/mg | [5] |

| NapH1 | Chloride | 4.0 ± 0.1 mM | 4.3 ± 0.1 µmol/min/mg | [5] |

Experimental Protocols

Heterologous Expression and Purification of Nap Enzymes

A detailed protocol for the expression and purification of the napyradiomycin biosynthetic enzymes is crucial for in vitro studies and chemoenzymatic synthesis. The following is a generalized protocol based on methodologies reported in the literature.

-

Gene Synthesis and Cloning : The genes encoding NapT8, NapT9, NapH1, NapH3, and NapH4 are codon-optimized for expression in E. coli and synthesized commercially. The genes are then cloned into a suitable expression vector, such as pET-28a(+), which typically provides an N-terminal hexahistidine tag for affinity purification.

-

Protein Expression : The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance the yield of soluble protein.

-

Cell Lysis : The cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 1 mM dithiothreitol (DTT), and 10% glycerol) supplemented with a protease inhibitor cocktail. The cells are lysed by sonication on ice or by using a French press.

-

Affinity Chromatography : The cell lysate is clarified by centrifugation at 18,000 x g for 45 minutes at 4°C. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography : For further purification and to remove protein aggregates, the eluted fractions containing the protein of interest are pooled and concentrated. The concentrated protein sample is then loaded onto a size-exclusion chromatography (gel filtration) column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Protein Characterization : The purity of the final protein sample is assessed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

One-Pot Chemoenzymatic Synthesis of Napyradiomycins

The following is a representative protocol for the one-pot chemoenzymatic synthesis of napyradiomycins.

-

Reaction Setup : The reaction is typically performed in a microcentrifuge tube or a small glass vial. A buffered solution (e.g., 100 mM HEPES-KOH, pH 8.0) is prepared.

-

Addition of Precursors and Cofactors : The starting material, 1,3,6,8-tetrahydroxynaphthalene (THN), is added to the reaction buffer. The prenyl donors, GPP and DMAPP, are also added. Necessary cofactors, such as MgCl₂ for the prenyltransferases and Na₃VO₄ for the haloperoxidases, are included in the reaction mixture.

-

Enzyme Addition : The purified enzymes (NapT9, NapH1, NapT8, NapH3, and NapH4) are added to the reaction mixture. The order of addition may be optimized to improve yields.

-

Initiation and Incubation : The reaction is initiated by the addition of hydrogen peroxide (H₂O₂), which is required by the haloperoxidases. The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) for a specified duration (e.g., 24 hours) with gentle agitation.

-

Reaction Quenching and Extraction : The reaction is quenched by the addition of an organic solvent, such as ethyl acetate or methanol. The products are then extracted from the aqueous phase with the organic solvent.

-

Product Analysis and Purification : The organic extract is dried, concentrated, and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products. The desired napyradiomycin products can be purified by preparative or semi-preparative HPLC.

Visualizations

Napyradiomycin Biosynthetic Pathway

Caption: The enzymatic cascade for napyradiomycin B biosynthesis.

Experimental Workflow for Chemoenzymatic Synthesis

Caption: Workflow for the chemoenzymatic synthesis of napyradiomycins.

Logical Relationship of Key Components

Caption: Key components in this compound production and function.

References

- 1. A Stereoselective Vanadium-Dependent Chloroperoxidase in Bacterial Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Basis of Stereospecific Vanadium-Dependent Haloperoxidase Family Enzymes in Napyradiomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Napyradiomycin B3 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, driving the urgent need for novel antimicrobial agents. The napyradiomycins, a class of halogenated meroterpenoids produced by actinomycetes, have demonstrated promising antibacterial properties. Among them, napyradiomycin B3 has emerged as a particularly potent agent against Gram-positive bacteria, including various strains of MRSA. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against MRSA. It consolidates quantitative data on its bioactivity, details the experimental protocols used for its evaluation, and explores its putative mechanism through logical and workflow diagrams. While the precise molecular target remains to be definitively identified, evidence suggests a rapid, bactericidal mode of action that warrants further investigation for therapeutic development.

Introduction: The Challenge of MRSA and the Potential of Napyradiomycins

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections. The emergence of strains resistant to beta-lactam antibiotics, known as MRSA, has complicated treatment strategies and increased morbidity and mortality worldwide.[1][2][3] MRSA acquires its resistance primarily through the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics, allowing cell wall synthesis to continue in their presence.[1][4] This has rendered a cornerstone of antibiotic therapy ineffective against these strains.

Napyradiomycins are a family of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[5][6] First isolated in 1986, this class of compounds is known for its structural complexity, often featuring a dihydronaphthoquinone core and significant halogenation.[5][6][7] Several members of this family exhibit potent activity against Gram-positive bacteria.[8][9] this compound, in particular, has been identified in several studies as one of the most active compounds in its class against S. aureus and MRSA.[5][10]

Quantitative Bioactivity of this compound

This compound demonstrates significant in vitro activity against MRSA and other Gram-positive bacteria. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Target Organism | Strain | MIC (μg/mL) | Reference |

| This compound | Staphylococcus aureus (MRSA) | (Not Specified) | 2 | [5] |

| This compound | Staphylococcus aureus | ATCC 29213 | 0.25 - 0.5 | [10] |

| This compound | Bacillus subtilis | SCSIO BS01 | 0.25 | [10][11] |

| This compound | Bacillus thuringensis | SCSIO BT01 | 0.5 | [10][11] |

| Napyradiomycin B1 | Staphylococcus aureus | ATCC 29213 | 1 - 2 | [10] |

| Napyradiomycin B2 | Staphylococcus aureus (MRSA) | (Not Specified) | 32 - 64 | [5] |

| Napyradiomycin B4 | Staphylococcus aureus (MRSA) | (Not Specified) | 32 | [5] |

| Ampicillin (Control) | Staphylococcus aureus | ATCC 29213 | 1 - 2 | [10][11] |

Table 1: Summary of Minimum Inhibitory Concentration (MIC) data for this compound and related compounds against various bacterial strains.

Postulated Mechanism of Action

While the precise molecular target of this compound in MRSA has not been fully elucidated, the available research on the napyradiomycin class points toward a rapid, bactericidal mechanism.

3.1. Rapid Bactericidal Activity Studies on related napyradiomycins demonstrate potent and rapid bactericidal activity against contemporary MRSA strains, as evaluated through time-kill assays.[7][12][13][14] This rapid killing suggests a mechanism that targets essential and immediately critical cellular processes, such as cell membrane integrity or macromolecular synthesis, rather than slower processes like metabolic inhibition.

3.2. Inhibition of Macromolecular Biosynthesis Early investigations into related napyradiomycin compounds (A80915 factors A-D) indicated a broad inhibitory effect on macromolecular biosynthesis, affecting the synthesis of proteins, RNA, DNA, and the cell wall.[12] This suggests that napyradiomycins may have a multi-targeted effect or act on a central process that disrupts all of these pathways simultaneously. A likely primary target that would produce such a downstream cascade is the bacterial cell membrane. Disruption of the membrane's structure and electrochemical gradient would immediately halt the key cellular processes required for life.

3.3. Potential for Cell Membrane Interaction Many antibacterial small molecules exert their effect by disrupting the bacterial cell envelope.[15] The chemical structure of this compound, a meroterpenoid, possesses both hydrophobic and polar regions, making it a candidate for interaction with and disruption of the phospholipid bilayer of the bacterial cell membrane.[][17] Such disruption can lead to leakage of cellular contents, dissipation of the proton motive force, and ultimately, cell death.[18] This hypothesis aligns with the observed rapid bactericidal effects.

Caption: Hypothesized mechanism of this compound vs. the established MRSA resistance pathway.

Experimental Protocols

The evaluation of this compound's anti-MRSA activity relies on standardized microbiological assays.

4.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

-

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

MRSA strain (e.g., ATCC 43300) inoculum, adjusted to a final concentration of 5 x 10⁵ CFU/mL.

-

Positive control (e.g., Vancomycin) and negative control (no antibiotic).

-

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in CAMHB directly in the 96-well plate.

-

The standardized MRSA inoculum is added to each well, resulting in a final volume of 100-200 µL.

-

Control wells are included: a positive control (broth + inoculum), a negative control (broth only), and a drug control (broth + drug).

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

-

4.2. Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

-

Objective: To evaluate the rate at which this compound kills MRSA.

-

Materials:

-

This compound at concentrations relative to the MIC (e.g., 2x, 4x, 8x MIC).

-

Log-phase culture of MRSA (inoculum of ~5 x 10⁵ CFU/mL).

-

Culture tubes with CAMHB.

-

Tryptic Soy Agar (TSA) plates for colony counting.

-

-

Procedure:

-

The MRSA inoculum is added to flasks containing CAMHB with specified concentrations of this compound. A growth control flask (no antibiotic) is also prepared.

-

The flasks are incubated at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.

-

The aliquot is serially diluted in sterile saline to neutralize the antibiotic's effect.

-

A known volume of each dilution is plated onto TSA plates.

-

Plates are incubated for 24 hours, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

A plot of log₁₀ CFU/mL versus time is generated. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

-

Caption: Standard experimental workflow for assessing the in vitro anti-MRSA activity of a compound.

Conclusion and Future Directions

This compound is a potent natural product with demonstrated bactericidal activity against MRSA.[5][10] While its exact mechanism of action is not yet fully understood, current evidence points towards a rapid disruption of critical cellular functions, possibly initiated at the cell membrane, leading to a broad inhibition of macromolecular synthesis.

For drug development professionals, this compound represents a promising scaffold. However, several critical questions must be addressed:

-

Target Identification: The precise molecular target(s) must be identified using techniques such as affinity chromatography, proteomics, or genetic screening of resistant mutants.

-

Mechanism Deconvolution: Further studies are needed to confirm whether cell membrane disruption is the primary mechanism and to understand the downstream effects in detail.

-

Resistance Development: The potential for MRSA to develop resistance to this compound needs to be thoroughly investigated through serial passage studies.

-

Structure-Activity Relationship (SAR): The development of analogs is necessary to optimize the therapeutic window, improving efficacy while reducing potential cytotoxicity, which has been observed for some napyradiomycins.[5][10][11]

Answering these questions will be crucial in determining if the potent in vitro activity of this compound can be translated into a viable therapeutic agent to combat the ongoing threat of MRSA infections.

References

- 1. Antibiotic Resistance and the MRSA Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial resistance in methicillin-resistant staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Waves of Resistance: Staphylococcus aureus in the Antibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bactericidal Kinetics of Marine-Derived Napyradiomycins against Contemporary Methicillin-Resistant Staphylococcus aureus [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bactericidal kinetics of marine-derived napyradiomycins against contemporary methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bactericidal Kinetics of Marine-Derived Napyradiomycins against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 17. This compound | C25H29BrCl2O5 | CID 76321117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Landscape of Napyradiomycin B3: An In-depth Technical Guide on its Effects on Cancer Cell Lines

For Immediate Release

A Comprehensive Analysis of Napyradiomycin B3's Anti-Cancer Properties Reveals Apoptosis Induction Across Multiple Cancer Cell Lines

This technical guide provides a detailed overview of the cytotoxic effects of this compound, a marine-derived meroterpenoid, on various cancer cell lines. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. It consolidates available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the proposed signaling pathways involved in its mechanism of action.

Executive Summary

Napyradiomycins, a class of meroterpenoids produced by actinomycetes, have demonstrated a range of biological activities, including antibacterial and cytotoxic properties.[1] This guide focuses specifically on this compound and its derivatives, summarizing the existing scientific literature on their efficacy against cancer cells. The primary mechanism of action identified is the induction of apoptosis, or programmed cell death, a critical process in cancer therapy. This document serves as a technical resource, presenting cytotoxicity data, experimental methodologies, and a visual representation of the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the tables below.

Table 1: IC50 Values of this compound and Congeners against Various Cancer Cell Lines

| Compound | HCT-116 (Colon Carcinoma) | SF-268 (CNS Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | HepG-2 (Liver Cancer) |

| This compound | 0.19 µg/mL[2] | < 20 µM[1] | < 20 µM[1] | < 20 µM[1] | < 20 µM[1] |

| Napyradiomycin B1 | < 20 µM[1] | < 20 µM[1] | < 20 µM[1] | < 20 µM[1] | |

| Napyradiomycin B2 | 3.18 µg/mL[2] | ||||

| Napyradiomycin B4 | 1.41 µg/mL[2] | ||||

| 3-dechloro-3-bromonapyradiomycin A1 | < 20 µM[1] | < 20 µM[1] | < 20 µM[1] | < 20 µM[1] | |

| Napyradiomycin A1 | < 20 µM[1] | < 20 µM[1] | < 20 µM[1] | < 20 µM[1] |

Note: For direct comparison, µg/mL values can be converted to µM using the molecular weight of the specific compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, SF-268, MCF-7, NCI-H460, HepG-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Flow Cytometry Gating Strategy

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression levels of key apoptotic regulatory proteins.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-8, cleaved Caspase-3, and cleaved PARP) overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in this compound-Induced Apoptosis

While the precise signaling cascade initiated by this compound has not been fully elucidated in a single study, the available evidence and studies on similar compounds suggest the involvement of both the intrinsic and extrinsic apoptotic pathways.

Proposed Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by cellular stress and is regulated by the Bcl-2 family of proteins.

Intrinsic Apoptotic Pathway

Proposed Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

Extrinsic Apoptotic Pathway

Conclusion and Future Directions

This compound demonstrates significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis. While the general mechanisms have been identified, further research is required to fully elucidate the specific molecular targets and the complete signaling cascade. Future studies should focus on detailed western blot analyses to confirm the involvement of specific Bcl-2 family members and caspases, as well as investigating potential cross-talk between the intrinsic and extrinsic apoptotic pathways. A deeper understanding of its mechanism of action will be crucial for the potential development of this compound as a novel anti-cancer therapeutic.

References

Napyradiomycin B3: Unraveling the Biological Targets in Bacterial Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Napyradiomycins, a family of meroterpenoid antibiotics produced by Streptomyces species, have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. Among them, napyradiomycin B3 stands out for its potent bactericidal effects. This technical guide provides a comprehensive overview of the current understanding of the biological targets of this compound in bacterial cells. While a definitive single target remains to be conclusively elucidated, compelling evidence points towards the bacterial heat shock protein 90 (Hsp90) homolog, HtpG, as a primary candidate. This document summarizes the quantitative antibacterial data, details plausible experimental protocols for target identification and validation, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

The rise of antibiotic-resistant bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Napyradiomycins, characterized by their unique halogenated semi-naphthoquinone core and terpenoid side chains, represent a promising class of natural products. This compound, in particular, has shown potent activity against a range of Gram-positive bacteria.[1][2][3] Understanding its molecular mechanism of action and identifying its specific biological targets within bacterial cells are crucial steps for its potential development as a therapeutic agent.

Antibacterial Activity of this compound and Related Compounds

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected napyradiomycins against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus ATCC 29213 | 0.25 | [1][4] |

| This compound | Bacillus subtilis SCSIO BS01 | 0.5 | [1][4] |

| This compound | Bacillus thuringiensis SCSIO BT01 | 0.5 | [1][4] |

| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1.0-2.0 | [1] |

| Napyradiomycin B1 | Staphylococcus aureus ATCC 29213 | 4.0 | [1] |

| Napyradiomycin B2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3-6 | [5] |

| Napyradiomycin B4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 12-24 | [5] |

Putative Biological Target: Bacterial Hsp90 (HtpG)

While the direct bacterial target of this compound has not been definitively identified in published literature, a significant body of indirect evidence points to the bacterial homolog of the 90-kDa heat shock protein (Hsp90), known as HtpG.

This hypothesis is primarily based on the findings from the Ph.D. thesis of L. L. L. Farnaes, which is frequently cited in the literature as having identified a protein target for the napyradiomycins.[1][3][4][6][7][8][9][10] Subsequent research has shown that certain napyradiomycins target the human Hsp90 paralogue, Grp94, in cancer cells.[2] Hsp90 is a highly conserved molecular chaperone that plays a crucial role in the folding, stabilization, and activation of a wide range of "client" proteins involved in signal transduction, cell cycle control, and stress responses.

In bacteria, HtpG is also an essential chaperone protein, involved in maintaining protein homeostasis, particularly under stress conditions. Its inhibition would lead to the misfolding and degradation of key cellular proteins, ultimately resulting in bacterial cell death. The potent bactericidal activity of this compound is consistent with the inhibition of such a critical cellular function.

Proposed Mechanism of Action

The proposed mechanism of action involves the binding of this compound to the ATP-binding pocket of HtpG. This binding would competitively inhibit the ATPase activity of HtpG, which is essential for its chaperone function. The subsequent disruption of the HtpG chaperone cycle would lead to the degradation of its client proteins, triggering a cascade of events culminating in bacterial cell death.

Caption: Proposed mechanism of this compound action on bacterial HtpG.

Experimental Protocols for Target Identification and Validation

The identification and validation of the biological target of a natural product like this compound involve a multi-pronged approach. Below are detailed methodologies for key experiments that could be employed.

Affinity Chromatography for Target Pull-Down

This method aims to isolate the binding partners of this compound from a bacterial lysate.

Methodology:

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or a carboxylic acid). This linker should be attached at a position on the molecule that is not critical for its biological activity.

-

Immobilization of the Probe: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads, to create an affinity matrix.

-

Preparation of Bacterial Lysate: Culture the target bacterium (e.g., Staphylococcus aureus) to mid-log phase, harvest the cells, and prepare a cell-free lysate by sonication or enzymatic lysis.

-

Affinity Pull-Down: Incubate the bacterial lysate with the this compound-coupled beads. Proteins that bind to this compound will be captured on the beads.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).

-

Protein Identification: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry (LC-MS/MS).

Caption: Workflow for identifying protein targets using affinity chromatography.

Genetic Approaches for Target Validation

Genetic methods can be used to validate the identified target and to understand its role in the antibacterial activity of this compound.

Methodology:

-

Gene Knockdown/Knockout: Create a conditional knockdown or a knockout mutant of the gene encoding the putative target protein (e.g., htpG) in the target bacterium.

-

Susceptibility Testing: Determine the MIC of this compound against the mutant strain and compare it to the wild-type strain. A significant change in the MIC would suggest that the protein is indeed the target. For example, downregulation of the target protein might lead to hypersensitivity to the compound.

-

Overexpression Studies: Construct a plasmid that overexpresses the target protein. Introduce this plasmid into the wild-type bacterium and determine the MIC of this compound. Overexpression of the target protein may lead to increased resistance to the compound.

Caption: Logical workflow for the genetic validation of a drug target.

Conclusion and Future Directions

While the definitive identification of the bacterial target of this compound is still an area of active research, the available evidence strongly suggests that the bacterial Hsp90 homolog, HtpG, is a primary candidate. The potent and specific activity of this compound against Gram-positive bacteria, coupled with the essential role of HtpG in bacterial physiology, makes this a compelling hypothesis.

Future research should focus on conclusively identifying the bacterial target(s) of this compound using a combination of the experimental approaches outlined in this guide. The synthesis of a dedicated affinity probe for this compound will be a critical step in this process. Furthermore, detailed structural studies of the interaction between this compound and its target will be invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective analogs. The elucidation of the biological targets of this compound will not only advance our understanding of this important class of natural products but also pave the way for the development of new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Bactericidal Kinetics of Marine-Derived Napyradiomycins against Contemporary Methicillin-Resistant Staphylococcus aureus [ouci.dntb.gov.ua]

- 10. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Structure-Activity Relationship (SAR) Studies of the Napyradiomycin B Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a family of meroterpenoids produced by actinomycetes, notably Streptomyces species, that have garnered significant interest for their potent biological activities.[1] First isolated in 1986, this class of compounds is characterized by a semi-naphthoquinone core linked to a terpenoid moiety.[1] The structural diversity within the napyradiomycin family, particularly the variations in halogenation and the cyclization of the terpenoid chain, has provided a rich scaffold for investigating structure-activity relationships (SAR). The napyradiomycin B series is distinguished by a cyclized 6-membered monoterpenoid subunit. This guide focuses on the initial SAR studies of the napyradiomycin B series, summarizing key findings on their antibacterial and cytotoxic activities.

Core Structure of Napyradiomycin B Series

The fundamental scaffold of the napyradiomycin B series consists of a dihydronaphthoquinone core, a prenyl unit that typically forms a tetrahydropyran ring, and a cyclized 10-carbon monoterpenoid subunit. Variations in this core structure, such as the nature and position of halogen atoms (chlorine and bromine), and substitutions on the terpenoid moiety, are key to the differences in their biological profiles.

Structure-Activity Relationship (SAR) Data

The antibacterial and cytotoxic activities of the napyradiomycin B series are highly dependent on their substitution patterns. The following tables summarize the available quantitative data from initial SAR studies.

Antibacterial Activity of Napyradiomycin B Analogs

The antibacterial activity of napyradiomycins is most pronounced against Gram-positive bacteria.[2][3] The following table presents the Minimum Inhibitory Concentrations (MICs) of various napyradiomycin B analogs against selected bacterial strains.

| Compound | R1 | R2 | R3 | R4 | Test Organism | MIC (µg/mL) | Reference |

| Napyradiomycin B1 (6) | Cl | H | H | H | Staphylococcus aureus ATCC 29213 | 4 | [4] |

| Bacillus subtilis SCSIO BS01 | 8 | [4] | |||||

| Bacillus thuringiensis SCSIO BT01 | 4 | [4] | |||||

| Napyradiomycin B2 (7) | Cl | H | H | OH | Staphylococcus aureus (MRSA) | >50 | [5] |

| Napyradiomycin B3 (7) | Br | H | H | H | Staphylococcus aureus ATCC 29213 | 0.5 | [4] |

| Bacillus subtilis SCSIO BS01 | 0.25 | [4] | |||||

| Bacillus thuringiensis SCSIO BT01 | 0.25 | [4] | |||||

| Napyradiomycin B4 | Cl | OH | H | H | Staphylococcus aureus (MRSA) | 12.5-25 | [5] |

| Napyradiomycin B5 | Cl | H | OH | H | Staphylococcus aureus (MRSA) | 6.25-12.5 | [5] |

Key SAR Observations for Antibacterial Activity:

-

Halogenation at C3: Bromination at the C3 position (this compound) appears to enhance antibacterial activity compared to chlorination (Napyradiomycin B1).[6]

-

Substitution on the Terpenoid Moiety: Hydroxylation at C16 (Napyradiomycin B2) leads to a significant decrease in activity against MRSA.[5]

Cytotoxic Activity of Napyradiomycin B Analogs

Several napyradiomycin B analogs have demonstrated moderate to potent cytotoxicity against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) | Reference |

| Napyradiomycin B1 (6) | Cl | H | H | H | SF-268 (CNS cancer) | 12.8 | [4] |

| MCF-7 (Breast cancer) | 11.5 | [4] | |||||

| NCI-H460 (Lung cancer) | 13.2 | [4] | |||||

| HepG-2 (Liver cancer) | 14.6 | [4] | |||||

| Napyradiomycin B2 (7) | Cl | H | H | OH | HCT-116 (Colon cancer) | >10 | [5] |

| This compound (7) | Br | H | H | H | SF-268 (CNS cancer) | 13.5 | [4] |

| MCF-7 (Breast cancer) | 12.6 | [4] | |||||

| NCI-H460 (Lung cancer) | 14.8 | [4] | |||||

| HepG-2 (Liver cancer) | 15.2 | [4] | |||||

| Napyradiomycin B4 | Cl | OH | H | H | HCT-116 (Colon cancer) | 7.4 | [5] |

| Napyradiomycin B5 | Cl | H | OH | H | HCT-116 (Colon cancer) | 4.8 | [5] |

Key SAR Observations for Cytotoxic Activity:

-

Halogenation at C3: Similar to antibacterial activity, the nature of the halogen at C3 (Cl vs. Br) does not seem to significantly impact cytotoxicity in the tested cell lines.[6]

-

Hydroxylation of the Terpenoid Moiety: Hydroxylation at C12 (Napyradiomycin B5) or C13 (Napyradiomycin B4) appears to enhance cytotoxic activity against HCT-116 cells compared to the unsubstituted analog.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are representative protocols for the key experiments cited.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (medium with solvent)

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plates. The final concentrations typically range from 0.25 to 128 µg/mL.

-

Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions, positive control, and negative control.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the cells with the compounds for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Visualizations

Biosynthetic Pathway of Napyradiomycins

The biosynthesis of napyradiomycins involves a hybrid polyketide-terpenoid pathway. Understanding this pathway provides a framework for the structural diversity observed in this family.[7] The following diagram illustrates a simplified overview of the biosynthetic steps leading to the napyradiomycin core.

Caption: Simplified biosynthetic pathway of napyradiomycins.

Experimental Workflow for Isolation and Purification

The isolation of napyradiomycins from bacterial cultures typically involves solvent extraction followed by a series of chromatographic separations.

Caption: General workflow for the isolation of napyradiomycins.

Logical Relationship of SAR Findings

The initial SAR studies on the napyradiomycin B series highlight the interplay between structural modifications and biological activity.

Caption: Logical relationships in napyradiomycin B SAR.

Conclusion

The initial SAR studies of the napyradiomycin B series reveal that subtle structural modifications can have a significant impact on their antibacterial and cytotoxic activities. Halogenation and substitution on the terpenoid moiety are key determinants of biological potency. These findings provide a valuable foundation for the design and synthesis of novel napyradiomycin analogs with improved therapeutic potential. Further research is warranted to elucidate the precise molecular targets and mechanisms of action of these promising natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

Marine Actinomycetes: A Prolific Source of Napyradiomycins for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Marine actinomycetes have emerged as a significant reservoir of novel bioactive secondary metabolites, offering promising avenues for the discovery of new therapeutic agents.[1][2] Among the diverse chemical entities isolated from these microorganisms, the napyradiomycins, a class of meroterpenoids, have garnered substantial attention due to their complex chemical structures and potent biological activities.[3] First discovered in 1986 from a terrestrial actinomycete, subsequent investigations have revealed that marine-derived actinomycetes, particularly those of the genus Streptomyces, are a rich and largely untapped source of these compounds.[4][5] This technical guide provides a comprehensive overview of marine actinomycetes as a source of napyradiomycins, detailing their biological activities, biosynthesis, and the experimental protocols for their isolation, characterization, and evaluation.

Napyradiomycins are characterized by a semi-naphthoquinone core, a prenyl unit typically cyclized into a tetrahydropyran ring, and a monoterpenoid substituent.[6] Structural diversity within this family arises from variations in the monoterpenoid subunit and different halogenation patterns, leading to a wide array of biological activities.[3][6] These compounds have demonstrated significant potential as antibacterial, cytotoxic, and antifouling agents, making them attractive candidates for further drug development.[7][8][9]

Biological Activities of Napyradiomycins

Napyradiomycins exhibit a broad spectrum of biological activities, with their antibacterial and cytotoxic properties being the most extensively studied.

Antibacterial Activity

Napyradiomycins have shown potent activity against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5][9] The antibacterial efficacy varies among different napyradiomycin analogs, highlighting the importance of specific structural features. For instance, napyradiomycin B3 has been reported to exhibit strong antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.25–0.5 μg/mL against Bacillus subtilis and Bacillus thuringiensis.[7] The presence and position of halogen atoms, such as chlorine and bromine, on the napyradiomycin scaffold can significantly influence their antibacterial potency.[7]

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of napyradiomycins against various human cancer cell lines.[4][7] For example, several napyradiomycin derivatives have been shown to induce apoptosis in the HCT-116 human colon carcinoma cell line.[4] The IC50 values for cytotoxicity can vary significantly among different congeners, indicating a structure-activity relationship that can be exploited for the development of more potent and selective anticancer agents.[4][9] Napyradiomycins 2, 4, 6, and 7 have exhibited moderate cytotoxicities against SF-268, MCF-7, NCI-H460, and HepG-2 human cancer cell lines with IC50 values below 20 μM.[7]

Antifouling Activity

In addition to their therapeutic potential, napyradiomycins isolated from marine actinomycetes have shown promising antifouling properties.[8] Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue for maritime industries. Napyradiomycins have been found to inhibit the settlement of marine invertebrate larvae and the growth of biofilm-forming bacteria, suggesting their potential application in the development of environmentally friendly antifouling coatings.[8][10]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of various napyradiomycins isolated from marine actinomycetes.

Table 1: Antibacterial Activity of Napyradiomycins (MIC in μg/mL)

| Compound | Staphylococcus aureus ATCC 29213 | Bacillus subtilis SCSIO BS01 | Bacillus thuringiensis SCSIO BT01 | Escherichia coli ATCC 25922 | Reference |

| 4-dehydro-4a-dechloronapyradiomycin A1 | 16 | 4 | 8 | >128 | [7] |

| 3-dechloro-3-bromonapyradiomycin A1 | 2 | 1 | 0.5 | >128 | [7] |

| 3-chloro-6,8-dihydroxy-8-α-lapachone | >128 | 32 | 32 | >128 | [7] |

| Napyradiomycin A1 | 2 | 1 | 1 | >128 | [7] |

| 18-oxonapyradiomycin A1 | 32 | 16 | 16 | >128 | [7] |

| Napyradiomycin B1 | 4 | 2 | 2 | >128 | [7] |

| This compound | 0.5 | 0.25 | 0.25 | >128 | [7] |

| Naphthomevalin | 16 | 8 | 8 | >128 | [7] |

| Ampicillin (Positive Control) | 0.5 | 0.25 | 0.25 | 4 | [7] |

Table 2: Cytotoxic Activity of Napyradiomycins (IC50 in μM)

| Compound | SF-268 (CNS Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Large Cell Lung Cancer) | HepG-2 (Hepatocellular Carcinoma) | Reference |

| 4-dehydro-4a-dechloronapyradiomycin A1 | >20 | >20 | >20 | >20 | [7] |

| 3-dechloro-3-bromonapyradiomycin A1 | 13.4 | 15.6 | 11.8 | 18.2 | [7] |

| 3-chloro-6,8-dihydroxy-8-α-lapachone | >20 | >20 | >20 | >20 | [7] |

| Napyradiomycin A1 | 10.8 | 12.5 | 9.7 | 14.3 | [7] |

| 18-oxonapyradiomycin A1 | >20 | >20 | >20 | >20 | [7] |

| Napyradiomycin B1 | 15.2 | 18.9 | 12.1 | 19.8 | [7] |

| This compound | 12.7 | 14.3 | 10.5 | 16.7 | [7] |

| Naphthomevalin | >20 | >20 | >20 | >20 | [7] |

| Napyradiomycin SR | >20 | >20 | >20 | >20 | [7] |

| Adriamycin (Positive Control) | 0.03 | 0.04 | 0.03 | 0.05 | [7] |

Table 3: Cytotoxicity of Napyradiomycins against HCT-116 Colon Carcinoma (IC50 in μM)

| Compound | IC50 (μM) | Reference |

| Napyradiomycin CNQ525.510B | 17 | [11] |

| Napyradiomycin CNQ525.538 | 6 | [11] |

| Napyradiomycin CNQ525.600 | 49 | [11] |

| Napyradiomycin A–F (1–6) & B2–B4 (7–9) | 1.41 - >100 μg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of napyradiomycins from marine actinomycetes.

Isolation and Cultivation of Marine Actinomycetes

-

Sample Collection : Marine sediment samples are collected from various oceanic locations and depths.[5][7]

-

Strain Isolation : The sediment samples are serially diluted and plated on selective agar media, such as starch-casein agar or gauzes synthetic agar no. 1, prepared with sterile seawater. The plates are incubated at 28-30°C for several weeks. Actinomycete colonies are identified based on their characteristic morphology and subsequently subcultured to obtain pure isolates.[12]

-

Fermentation : For the production of napyradiomycins, the isolated actinomycete strains are cultured in a suitable liquid medium. A typical fermentation process involves:

-

Seed Culture : A loopful of spores or mycelia is inoculated into a seed medium (e.g., yeast extract-malt extract broth) and incubated at 28-30°C on a rotary shaker for 2-3 days.[7]

-

Large-Scale Fermentation : The seed culture is then transferred to a larger volume of production medium (e.g., A1BFe+C medium or a saltwater-based medium) and incubated for 7-10 days under the same conditions.[5][7]

-

Extraction and Purification of Napyradiomycins

-

Extraction : After fermentation, the culture broth is separated from the mycelia by centrifugation or filtration. The broth is typically extracted with an organic solvent such as ethyl acetate (EtOAc).[7][13] The mycelial cake can also be extracted with a solvent like acetone or ethanol.[5][7] The organic extracts are then combined and concentrated under reduced pressure.

-

Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques for the purification of individual napyradiomycins.

-

Silica Gel Chromatography : The extract is first fractionated using open column chromatography on silica gel with a gradient of solvents, such as petroleum ether/EtOAc or chloroform/methanol.[7][13]

-

High-Performance Liquid Chromatography (HPLC) : The fractions containing the compounds of interest are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile/water or methanol/water as the mobile phase.[4][13]

-

Structure Elucidation

The chemical structures of the purified napyradiomycins are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY/NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[4][7][9]

-

X-ray Crystallography : In some cases, single-crystal X-ray diffraction analysis can be used to determine the absolute configuration of the molecule.[4]

Biological Assays

-

Antibacterial Activity Assay (MIC Determination) : The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well microtiter plate containing the bacterial suspension in a suitable broth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[7]

-

Cytotoxicity Assay (IC50 Determination) : The half-maximal inhibitory concentration (IC50) against cancer cell lines is typically determined using the sulforhodamine B (SRB) assay or the MTT assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then measured, and the IC50 value is calculated.[7][9]

-

Apoptosis Assay : The induction of apoptosis can be assessed using techniques such as fluorescence-activated cell sorting (FACS) analysis of cells stained with Annexin V and propidium iodide.[4]

Biosynthesis of Napyradiomycins

The biosynthesis of napyradiomycins follows a hybrid pathway involving both polyketide and terpenoid precursors.[6][14] The biosynthetic gene cluster (BGC) for napyradiomycins has been identified in Streptomyces sp. CNQ-525.[15][16] The pathway involves a series of enzymatic reactions catalyzed by prenyltransferases and vanadium-dependent haloperoxidases.[17]

A streamlined chemoenzymatic synthesis of napyradiomycins A1 and B1 has been demonstrated, utilizing three organic substrates (1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate) and five enzymes.[17] This highlights the efficiency of enzymatic catalysis in constructing these complex molecules.[17]

Visualizations

Caption: Workflow for the discovery of napyradiomycins from marine actinomycetes.

Caption: Simplified biosynthetic pathway of napyradiomycins.

Conclusion and Future Perspectives

Marine actinomycetes represent a fertile ground for the discovery of novel napyradiomycins with significant therapeutic and biotechnological potential. The structural diversity and potent bioactivities of these compounds underscore their importance as lead molecules for drug development. Future research should focus on the exploration of untapped marine environments to isolate new actinomycete strains, the application of genomic and metabolic engineering techniques to enhance the production of desired napyradiomycins, and comprehensive structure-activity relationship studies to optimize their biological activities. The continued investigation of these fascinating natural products holds great promise for addressing the growing challenges of infectious diseases and cancer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifouling Napyradiomycins from Marine-Derived Actinomycetes Streptomyces aculeolatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 10. Marine Actinomycetes, New Sources of Biotechnological Products [mdpi.com]

- 11. Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity – ScienceOpen [scienceopen.com]

- 12. Bioactive secondary metabolites from marine Actinomyces sp. AW6 with an evaluation of ADME-related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BGC0000652 [mibig.secondarymetabolites.org]

- 17. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Napyradiomycin B3 and its Analogs: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the synthesis and biological evaluation of napyradiomycin B3 and its analogs. Napyradiomycins are a family of meroterpenoids with significant antibacterial and cytotoxic properties, making them promising candidates for drug discovery and development. While a complete chemical total synthesis of this compound has not yet been reported in the literature, this guide details the chemoenzymatic synthesis of the closely related napyradiomycin B1, along with the chemical total synthesis of napyradiomycin A1 as a foundational methodology. Additionally, it compiles quantitative biological activity data for this compound and its analogs to facilitate structure-activity relationship (SAR) studies.

Data Presentation: Biological Activities of this compound and Analogs

The following tables summarize the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of various napyradiomycins, providing a comparative overview of their antibacterial and cytotoxic potencies.

Table 1: Antibacterial Activity (MIC in μg/mL) of Napyradiomycins

| Compound | Staphylococcus aureus ATCC 29213 | Bacillus subtilis SCSIO BS01 | Bacillus thuringiensis SCSIO BT01 | Methicillin-resistant S. aureus (MRSA) | Mycobacterium tuberculosis H37Ra |

| This compound | 0.25–0.5 | - | - | 2 | - |

| Napyradiomycin A1 | 1–2 | - | - | - | - |

| Napyradiomycin B1 | - | - | - | - | - |

| Napyradiomycin B2 | - | - | - | 3–6 | 24–48 |

| Napyradiomycin B4 | - | - | - | 12–24 | 12–24 |

| 3-dechloro-3-bromo-napyradiomycin A1 | 0.5–1 | - | - | - | - |

| Napyradiomycin SC | - | - | - | - | 24–48 |

Data compiled from multiple sources.[1][2][3]

Table 2: Cytotoxic Activity (IC50 in μM) of Napyradiomycins against Human Cancer Cell Lines

| Compound | HCT-116 (Colon) | SF-268 (CNS) | MCF-7 (Breast) | NCI-H460 (Lung) | HepG-2 (Liver) |